molecular formula C18H14N4O2 B5320682 (2E)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENENITRILE

(2E)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENENITRILE

Cat. No.: B5320682
M. Wt: 318.3 g/mol
InChI Key: MXDNHEHCUQYOTR-SDNWHVSQSA-N
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Description

(2E)-2-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a benzodiazolyl moiety substituted with an ethyl group and a 4-nitrophenyl group. The compound’s structure is characterized by a conjugated double bond system, which facilitates electron delocalization and influences its photophysical and electrochemical properties. The ethyl group on the benzodiazolyl ring introduces steric effects, while the electron-withdrawing nitro group on the phenyl ring enhances polarity and stabilizes the LUMO energy level. Such structural attributes make this compound a candidate for applications in organic electronics or as a precursor in pharmaceutical synthesis .

Properties

IUPAC Name

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-2-21-17-6-4-3-5-16(17)20-18(21)14(12-19)11-13-7-9-15(10-8-13)22(23)24/h3-11H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDNHEHCUQYOTR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Ethyl Group: Alkylation of the benzodiazole ring with an ethyl halide under basic conditions.

    Formation of the Nitro Group: Nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Nitrile Group: This can be introduced through a reaction with a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow synthesis, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the benzodiazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Sodium cyanide (NaCN) for nitrile formation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodiazoles.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds related to benzodiazoles have shown promise in antiviral drug development. For instance, studies have demonstrated that certain benzothiazole derivatives exhibit significant inhibition against Dengue and West Nile virus proteases, suggesting a potential pathway for the development of antiviral agents based on the structural characteristics of benzodiazoles . The incorporation of nitrophenyl groups into the structure may enhance this activity by improving binding affinity to viral proteins.

Antimicrobial Properties

Benzodiazole derivatives are also being investigated for their antimicrobial properties. A study reported that synthesized compounds with similar structures displayed effective antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This indicates that (2E)-2-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile could be a candidate for further exploration in treating resistant bacterial strains.

Cancer Research

The compound has been included in screening libraries aimed at identifying new cancer therapeutics. Its structural features allow it to interact with various biological targets, potentially leading to the development of novel anticancer agents. Compounds similar to this have been shown to exhibit selective cytotoxicity against cancer cell lines .

Optoelectronic Devices

The structural attributes of benzodiazole derivatives make them suitable for applications in optoelectronics. The incorporation of such compounds into organic light-emitting diodes (OLEDs) and photovoltaic cells has been explored due to their ability to facilitate charge transport and enhance light absorption . The unique electronic properties conferred by the benzodiazole moiety can improve device efficiency.

Sensors

Benzodiazole-based compounds are being studied for use in sensor technology, particularly in detecting environmental pollutants or biological markers. Their ability to undergo specific interactions with target molecules allows for the development of sensitive and selective sensors .

Case Studies

Application AreaStudy ReferenceKey Findings
Antiviral ActivityPMC3563426Identified inhibitors against DENV2 and WNV proteases with promising activity.
Antimicrobial PropertiesPMC6767998Demonstrated significant antibacterial potency against Gram-positive and Gram-negative strains.
Cancer ResearchChemDiv ScreeningIncluded in libraries for screening potential anticancer agents with selective cytotoxicity.
Materials SciencePMC4158547Explored for use in OLEDs and photovoltaic devices due to favorable electronic properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENENITRILE would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s closest structural analogs include α,β-unsaturated acrylonitriles with variations in substituents and aromatic systems. Key comparisons are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Interactions Applications/Notes References
(2E)-Target Compound 1-Ethylbenzodiazolyl, 4-nitrophenyl C₁₉H₁₅N₃O₂ Strong electron withdrawal (NO₂), π-π stacking Potential optoelectronic uses
(2Z)-3-(4-Diphenylaminophenyl)-2-(pyridin-3-yl)prop-2-enenitrile Diphenylamino, pyridinyl C₂₆H₂₀N₄ Electron-donating (NPh₂), Z’ = 2 conformers OLEDs, fluorescence materials
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile 3,4-Dimethoxyphenyl C₁₁H₁₁NO₂ Methoxy donors, moderate polarity Intermediate for ivabradine
2-((4-Bromophenyl)sulfonyl)-3-[4-(furan-2-carbonyl)piperazinyl]prop-2-enenitrile Bromophenylsulfonyl, piperazinyl-furan C₁₈H₁₆BrN₃O₄S Sulfonyl acceptor, hydrogen bonding Antimicrobial research
(E)-1-[4-(Benzimidazolyl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one Benzimidazolyl, heptylphenyl C₂₉H₃₀N₂O Long alkyl chain, π-interactions Liquid crystal precursors

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The nitro group in the target compound lowers the LUMO energy compared to electron-donating groups (e.g., diphenylamino in ), enhancing its electron-accepting capacity. Methoxy groups in ’s compound offer intermediate polarity, balancing solubility and reactivity .
  • Steric and Packing Effects : The ethyl group on the benzodiazolyl ring may reduce molecular packing efficiency compared to bulkier substituents like heptylphenyl in , which promote liquid crystalline behavior via van der Waals interactions.
  • Solid-State Interactions: Compounds with diphenylamino groups () exhibit strong π-π stacking due to planar aromatic systems. The target compound’s nitro group may similarly drive π-stacking but with altered geometry due to its electron-deficient nature.
Photophysical and Electrochemical Properties
  • HOMO-LUMO Gaps: DFT calculations for diphenylamino-substituted analogs () reveal HOMO-LUMO gaps of 3.1–3.5 eV, whereas the nitro group in the target compound is expected to reduce this gap (estimated 2.8–3.0 eV), enhancing charge-transfer efficiency.
  • Solvatochromism: ’s compounds show solvent-dependent emission shifts due to dipolar interactions. The nitro group’s strong polarity suggests the target compound may exhibit pronounced solvatochromism in polar solvents like DMSO .

Biological Activity

(2E)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENENITRILE is a synthetic organic compound belonging to the benzodiazole class, known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, which allow it to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O, and its IUPAC name is (E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile. The compound features a benzodiazole core, which is often associated with significant biological activity.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Benzodiazole derivatives are known to modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways. The presence of the nitrophenyl group enhances the compound's ability to engage in electron transfer processes, which may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. This suggests potential applications in treating bacterial infections.

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, the nitrophenyl moiety may play a crucial role in enhancing cytotoxicity against tumor cells.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, it has been suggested that similar compounds can inhibit enzymes like cyclooxygenase and lipoxygenase, which are critical in inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study found that benzodiazole derivatives exhibited MIC values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity Research indicated that similar compounds induced apoptosis in breast cancer cell lines with IC50 values around 25 µM .
Enzyme Inhibition Inhibitory assays revealed that related benzodiazole compounds inhibited cyclooxygenase activity by up to 60% at concentrations of 50 µM .

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